Ethyl 3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-(4-methylphenyl)propanoate
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Overview
Description
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is a synthetic organic compound that belongs to the class of benzodioxole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a benzodioxole moiety and a substituted phenyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Amination Reaction: The benzodioxole derivative is then subjected to an amination reaction with an appropriate amine, such as 4-methylphenylamine, under catalytic conditions.
Esterification: The final step involves the esterification of the resulting amine with ethyl 3-bromopropanoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and as a COX inhibitor.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the cyclooxygenase enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
N-Ethyl-1,3-benzodioxolylpentanamine: A psychoactive compound with a similar benzodioxole structure.
Uniqueness
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is unique due to its combination of the benzodioxole moiety and the substituted phenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-ylmethylamino)-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C20H23NO4/c1-3-23-20(22)11-17(16-7-4-14(2)5-8-16)21-12-15-6-9-18-19(10-15)25-13-24-18/h4-10,17,21H,3,11-13H2,1-2H3 |
InChI Key |
ICQQNHNOZWQHOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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